molecular formula C11H8N2OS B12871402 5-(Benzo[d]thiazol-2-yl)-3-methylisoxazole

5-(Benzo[d]thiazol-2-yl)-3-methylisoxazole

Cat. No.: B12871402
M. Wt: 216.26 g/mol
InChI Key: MLAXOAVBJMLYHI-UHFFFAOYSA-N
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Description

5-(Benzo[d]thiazol-2-yl)-3-methylisoxazole is a heterocyclic compound that combines the structural features of both benzothiazole and isoxazole rings. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Benzo[d]thiazol-2-yl)-3-methylisoxazole can be achieved through various synthetic pathways. One common method involves the Knoevenagel condensation reaction, where 1,3-thiazolidine-2,4-dione reacts with aromatic aldehydes in the presence of a piperidine catalyst . Other methods include diazo-coupling, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions .

Industrial Production Methods

Industrial production methods for this compound typically involve optimizing the reaction conditions to achieve high yields and purity. Techniques such as microwave irradiation and one-pot multicomponent reactions are favored for their efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

5-(Benzo[d]thiazol-2-yl)-3-methylisoxazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups .

Scientific Research Applications

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(Benzo[d]thiazol-2-yl)-3-methylisoxazole is unique due to its combined benzothiazole and isoxazole rings, which confer distinct chemical and biological properties. This dual-ring structure enhances its potential for diverse applications in medicinal chemistry and industrial processes .

Properties

Molecular Formula

C11H8N2OS

Molecular Weight

216.26 g/mol

IUPAC Name

5-(1,3-benzothiazol-2-yl)-3-methyl-1,2-oxazole

InChI

InChI=1S/C11H8N2OS/c1-7-6-9(14-13-7)11-12-8-4-2-3-5-10(8)15-11/h2-6H,1H3

InChI Key

MLAXOAVBJMLYHI-UHFFFAOYSA-N

Canonical SMILES

CC1=NOC(=C1)C2=NC3=CC=CC=C3S2

Origin of Product

United States

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